molecular formula C17H14FN3O2S B2856782 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034240-56-5

3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2856782
CAS No.: 2034240-56-5
M. Wt: 343.38
InChI Key: LOPPRMUXNWBDHB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a common pharmacophore found in compounds that modulate various biological targets . The molecular design features a 3-fluoro-4-methoxy substitution pattern on the benzoyl ring, a modification often explored to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets . This specific fluorine-methoxy motif is present in other compounds investigated for their biological activity . The molecule is further functionalized with a thiophen-2-yl-pyrazine methyl group, introducing a heteroaromatic system. The thiophene and pyrazine rings are privileged structures in pharmaceutical development, known for their ability to engage in diverse interactions with enzyme active sites and receptors . Pyrazine derivatives, in particular, are a significant focus in research areas such as the development of antimycobacterial agents . As a potential kinase inhibitor, this chemotype may act by competing with substrate binding at the docking site, similar to other reported small-molecule inhibitors, rather than targeting the ATP-binding pocket . This mechanism offers a pathway to achieve high selectivity. Researchers are exploring this compound and its analogs primarily in the context of structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-23-14-5-4-11(9-12(14)18)17(22)21-10-13-16(20-7-6-19-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPPRMUXNWBDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the heterocyclization of appropriate substrates. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or halogenated versions of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research into the anticancer properties of compounds similar to 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has shown promising results. The incorporation of fluorine and thiophene rings can enhance the compound's ability to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar properties.

2. Antimicrobial Properties
Compounds containing pyrazine and thiophene moieties have been explored for their antimicrobial activities. The unique structure of this compound may contribute to its efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications in the chemical structure can lead to enhanced antibacterial activity.

3. Neurological Applications
The potential neuroprotective effects of this compound are under investigation, particularly concerning its interaction with neurotransmitter systems. Compounds with similar structures have shown promise in modulating NMDA receptors, which are crucial in neurodegenerative diseases . The dual role of certain metabolites in neuroprotection and neurotoxicity highlights the importance of further research into this area.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The mechanism of action is likely related to its structural components enabling interactions with specific enzymes or receptors, thereby modulating biological pathways relevant to various diseases.

Case Studies

Case Study 1: Anticancer Research
In a study examining the effects of thiophene derivatives on cancer cell lines, it was found that certain modifications led to increased apoptosis in malignant cells. This suggests that compounds like this compound could be optimized for enhanced anticancer efficacy.

Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of related compounds demonstrated their ability to reduce oxidative stress in neuronal cells. These findings support further exploration into how this compound might mitigate neurodegenerative processes .

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and methoxy group may enhance its binding affinity to receptors or enzymes, leading to biological effects. The thiophene ring contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Structural Analogs in Anti-LSD1 Research

Compounds in share a benzamide scaffold but differ in substituents and heterocyclic appendages (Table 1).
Key Observations :

  • 4a (N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride): Replaces the pyrazine-thiophene group with a 4-thiophen-2-yl benzamide. Exhibits anti-LSD1 activity (IC₅₀ = 0.12 µM), suggesting thiophene substitution enhances enzyme inhibition .
  • 6a (Pyridin-4-yl analog) :
    • Substitution with pyridine instead of thiophene reduces activity (IC₅₀ = 1.45 µM), highlighting the importance of sulfur-containing heterocycles .

Table 1: Anti-LSD1 Benzamide Derivatives

Compound Substituents on Benzamide Heterocycle IC₅₀ (µM) Melting Point (°C) Reference
Target 3-F, 4-OCH₃ Pyrazine-Thiophen-2-yl N/A N/A
4a 4-Thiophen-2-yl Thiophene 0.12 215–217
6a 4-Pyridin-4-yl Pyridine 1.45 198–200

Thiophene-Containing Pyrimidine/Pyrazine Derivatives

  • Compound 8b (): Structure: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Key Differences: Incorporates a thieno[2,3-d]pyrimidine ring and trifluoromethylphenoxy group.
  • N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c, ): Replaces benzamide with pyrazine-carboxamide, demonstrating modularity in heterocyclic design .

Pyrazine-Benzamide Derivatives in Patent Literature

  • N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (): Features a cyanopyrazine and bis(trifluoromethyl)benzamide. Synthesis: Achieved via Suzuki-Miyaura coupling (85% yield), a method applicable to the target compound . Functional Impact: The trifluoromethyl groups may improve target selectivity but reduce solubility .

Fluorinated Benzamide Analogs

  • 3-Fluoro-N-[4-(tert-butyl)thiazol-2-yl]benzamide (): Structure: Fluorinated benzamide with a thiazole-tert-butyl group.

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., 4a) show superior anti-LSD1 activity over pyridine derivatives, emphasizing the role of sulfur in electronic interactions .
  • Fluorine and Methoxy Substitution: The target’s 3-fluoro-4-methoxy pattern may balance electron-withdrawing and donating effects, optimizing pharmacokinetic properties compared to non-fluorinated analogs .

Challenges and Contradictions

  • Substituent Positioning: lists the target compound with a thiophen-3-yl group in its SMILES notation but refers to thiophen-2-yl in the chemical name. This discrepancy requires resolution for accurate SAR analysis .
  • Biological Data Gaps : While analogs in have explicit anti-LSD1 data, the target compound lacks direct activity reports, necessitating further testing.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step reactions. Key steps include:

  • Amide bond formation : Coupling the benzamide core (3-fluoro-4-methoxybenzoic acid) with the pyrazine-thiophene amine derivative using activating agents like DCC/HOBt .
  • Heterocyclic assembly : Building the pyrazine-thiophene moiety via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., Schlenk flasks) to prevent decomposition .
  • Optimization parameters :
    • Temperature : Maintain ≤ -50°C during amide coupling to avoid side reactions .
    • Solvent choice : Dichloromethane (DCM) or acetonitrile (ACN) for solubility and stability .
    • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

Method Application Example Data
¹H/¹³C NMR Confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm) .Integration ratios for methoxy (δ 3.8–4.0 ppm) and fluorine coupling.
HRMS/ESI-MS Verify molecular weight (e.g., [M+H]⁺ = 398.12 g/mol) .Isotopic patterns for Cl/F detection.
IR Spectroscopy Identify amide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to identify the primary biological targets of this benzamide derivative?

  • Molecular docking : Screen against kinase or protease targets (e.g., EGFR, PARP) due to the pyrazine-thiophene scaffold’s affinity for ATP-binding pockets .
  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates .
    • Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners .

Q. What strategies can mitigate mutagenic risks associated with handling this compound during synthesis?

  • Risk assessment : Conduct Ames II testing to evaluate mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) .

  • Safety protocols :

    Hazard Mitigation
    Decomposition on heatingStore at -20°C under argon; avoid prolonged light exposure .
    Mutagenic intermediatesUse closed-system reactors and PPE (gloves, fume hoods) during synthesis .

Q. How does the thiophene-pyrazine moiety influence pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Structure-activity relationship (SAR) :
    • Thiophene : Enhances lipophilicity (logP ~2.8) but may reduce solubility. Substitute with polar groups (e.g., sulfonamide) to improve aqueous solubility .
    • Pyrazine : Facilitates π-π stacking with aromatic residues in target proteins. Methylation at the pyrazine N-position could reduce metabolic degradation .
  • Pharmacokinetic optimization :
    • Prodrug strategies : Introduce ester groups for delayed release .
    • Bioisosteres : Replace fluorine with trifluoromethyl to enhance membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported mutagenicity data for similar benzamide derivatives?

  • Case study : While reports low mutagenicity for anomeric amides, older studies on analogous compounds suggest higher risks.
  • Resolution steps :
    • Validate Ames test conditions (e.g., S9 metabolic activation) .
    • Cross-reference with in silico toxicity prediction tools (e.g., Derek Nexus).
    • Conduct dose-response assays to establish safe handling thresholds .

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